molecular formula C8H3ClF4O2 B150782 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid CAS No. 129931-45-9

3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid

Cat. No. B150782
M. Wt: 242.55 g/mol
InChI Key: UINXNXRHKMRASA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642802B2

Procedure details

To a solution of 3-chloro-2-fluoro-5-trifluoromethyl-benzaldehyde (4.2 g, 18.5 mmol) in DMF (21 ml) and CH2Cl2 (21 ml) was added potassium peroxomonosulfate (11.4 g, 18.5 mmol, 1.0 equiv.) whereupon the temperature rose from 25 to 34° C. The white suspension was stirred for 2 h, the white solid was filtered off, the filter cake was washed with CH2Cl2 (25 ml) and the solvent was removed under vacuum. The obtained residue was dissolved in TBME (50 ml) and the pH was adjusted to 14 upon addition of NaOH (2M, 22.7 ml, 45.4 mmol, 2.45 equiv.). The aqueous phase was separated, washed with TBME (25 ml), whereas the organic phases were washed with water (25 ml). The combined aqueous phases were acidified upon addition of HCl (37%, 8.4 ml, 5.35 equiv.) and extracted with TBME (50 ml). The organic phase was washed three times with brine (75 ml), whereas the aqueous phases were washed with TBME (25 ml). The combined organic phases were dried over sodium sulfate, which was filtered off, washed with TBME (20 ml) and the solvents were removed under vacuum to yield the 3-chloro-2-fluoro-5-trifluoromethyl benzoic acid as white solid (4.2 g of crude product, 93.4% yield). The crude product was dissolved in hot methyl cyclohexane (20 ml), the oil bath was removed and the suspension was slowly cooled to ambient temperature, whereupon white crystals precipitated. The white suspension was stirred in an ice bath for 2 h, the crystals were filtered off, washed with methyl cyclohexane (5 ml) and dried under vacuum until weight constancy to yield the title compound as white crystals (3.1 g, 68.9% yield).
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Name
Quantity
22.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
8.4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([F:14])=[C:4]([CH:7]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:9]=1)[CH:5]=[O:6].S([O-])(O[O-])(=O)=[O:16].[K+].[K+].[OH-].[Na+].Cl>CN(C=O)C.C(Cl)Cl>[Cl:1][C:2]1[C:3]([F:14])=[C:4]([CH:7]=[C:8]([C:10]([F:12])([F:13])[F:11])[CH:9]=1)[C:5]([OH:16])=[O:6] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
ClC=1C(=C(C=O)C=C(C1)C(F)(F)F)F
Name
Quantity
11.4 g
Type
reactant
Smiles
S(=O)(=O)(O[O-])[O-].[K+].[K+]
Name
Quantity
21 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
21 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
22.7 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
8.4 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The white suspension was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose from 25 to 34° C
FILTRATION
Type
FILTRATION
Details
the white solid was filtered off
WASH
Type
WASH
Details
the filter cake was washed with CH2Cl2 (25 ml)
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The obtained residue was dissolved in TBME (50 ml)
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
WASH
Type
WASH
Details
washed with TBME (25 ml), whereas the organic phases
WASH
Type
WASH
Details
were washed with water (25 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with TBME (50 ml)
WASH
Type
WASH
Details
The organic phase was washed three times with brine (75 ml)
WASH
Type
WASH
Details
whereas the aqueous phases were washed with TBME (25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulfate, which
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with TBME (20 ml)
CUSTOM
Type
CUSTOM
Details
the solvents were removed under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C(=C(C(=O)O)C=C(C1)C(F)(F)F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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